molecular formula C46H57NO18 B15136051 methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate

methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate

Cat. No.: B15136051
M. Wt: 911.9 g/mol
InChI Key: RQNWQOXKBDZHHK-XRKREEOWSA-N
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Description

Methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate is a complex organic compound with a multifaceted structure. This compound is characterized by multiple hydroxyl, methoxy, and methyl groups, as well as a naphtho[2,3-h]chromen core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and complex synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry of the final product.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Coupling Reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

    Coupling Reagents: Palladium catalysts, Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups present in the compound.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis.

    Biology: Investigation of its potential biological activities.

    Medicine: Exploration of its therapeutic potential.

    Industry: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with multiple functional groups and stereocenters. Examples could be:

    Glycosides: Compounds with sugar moieties.

    Epoxides: Compounds with an oxirane ring.

    Naphthoquinones: Compounds with a naphthoquinone core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C46H57NO18

Molecular Weight

911.9 g/mol

IUPAC Name

methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate

InChI

InChI=1S/C46H57NO18/c1-17-33(49)26(57-8)15-29(61-17)64-41-19(3)60-27(16-44(41,5)47-7)21-11-12-22-30(36(21)52)37(53)31-23(35(22)51)13-24(32-25(48)14-28(63-39(31)32)45(6)20(4)65-45)46(56,43(55)59-10)42-38(54)40(58-9)34(50)18(2)62-42/h11-14,17-20,26-27,29,33-34,38,40-42,47,49-50,52,54,56H,15-16H2,1-10H3/t17-,18-,19+,20+,26+,27-,29-,33-,34-,38+,40-,41-,42+,44+,45+,46?/m1/s1

InChI Key

RQNWQOXKBDZHHK-XRKREEOWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)[C@@]7([C@@H](O7)C)C)C([C@@H]8[C@H]([C@@H]([C@@H]([C@H](O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Origin of Product

United States

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